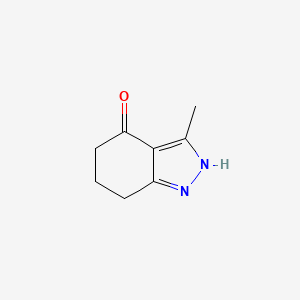

3-methyl-6,7-dihydro-1H-indazol-4(5H)-one

Description

Significance of the Indazolone Core in Heterocyclic Chemistry

The indazole core, a bicyclic system composed of a fused benzene (B151609) and pyrazole (B372694) ring, is recognized as a "privileged structure" in medicinal chemistry. researchgate.net This designation stems from its ability to bind to a wide range of biological targets, leading to a broad spectrum of pharmacological activities. nih.gov Indazole derivatives have been investigated for their potential as anti-inflammatory, antitumor, antibacterial, and anti-HIV agents. nih.govnih.gov

Indazoles are structurally analogous to indoles and benzimidazoles, often acting as their bioisosteres, which allows them to mimic the biological activity of these related heterocycles. researchgate.net The indazolone core, a derivative of indazole featuring a carbonyl group, is of particular interest due to its synthetic versatility and pharmacological relevance. The presence of the ketone functionality provides a handle for further chemical modifications, enabling the synthesis of diverse compound libraries for drug discovery.

The aromatic 10 π-electron system of indazole contributes to its chemical stability and influences its interaction with biological macromolecules. researchgate.net Indazoles can exist in different tautomeric forms, with the 1H- and 2H-tautomers being the most common. nih.govaustinpublishinggroup.com The 1H-tautomer is generally more thermodynamically stable. nih.gov The specific substitution pattern on the indazole ring system plays a crucial role in determining its biological activity.

Overview of the Chemical Compound: 3-Methyl-6,7-dihydro-1H-indazol-4(5H)-one

This compound is a derivative of the indazolone core. Its structure is characterized by a methyl group at the 3-position and a cyclohexanone (B45756) moiety fused to the pyrazole ring. The dihydro aspect of the name indicates that the six-membered ring is partially saturated.

| Property | Value |

| Chemical Formula | C8H10N2O |

| IUPAC Name | This compound |

| CAS Number | 63446-38-8 |

| Molecular Weight | 150.18 g/mol |

| Structure | A bicyclic system with a pyrazole ring fused to a cyclohexanone ring, and a methyl group at position 3. |

The synthesis of the indazole core can be achieved through various methods, often involving the reaction of hydrazine (B178648) with ortho-fluoro carbonyl derivatives. researchgate.net While specific synthetic routes for this compound are not extensively detailed in publicly available literature, general strategies for the synthesis of tetrahydro-1H-indazole derivatives often utilize the reaction of hydrazine hydrates with multi-substituted cyclohexanone derivatives. jmchemsci.com

Research Trajectory and Future Directions in Indazolone Chemistry

The research trajectory in indazolone chemistry is heavily influenced by the demand for novel therapeutic agents. The development of new synthetic methodologies that are efficient, cost-effective, and environmentally friendly is a continuous focus. researchgate.net Recent advancements include the use of transition-metal-catalyzed reactions to functionalize the indazole scaffold. researchgate.net

Future research is likely to concentrate on several key areas:

Exploration of Biological Activity: A primary driver of indazolone research is the identification of new biological targets and the development of potent and selective inhibitors for various diseases. nih.gov The structural diversity of indazolone derivatives makes them attractive candidates for screening against a wide range of enzymes and receptors.

Development of Novel Synthetic Methods: The creation of innovative synthetic routes to access highly substituted and structurally complex indazolones remains a significant area of investigation. organic-chemistry.org This includes the development of one-pot, multi-component reactions and the use of green chemistry principles. researchgate.net

Structure-Activity Relationship (SAR) Studies: Detailed SAR studies are crucial for understanding how the chemical structure of indazolone derivatives influences their biological activity. nih.gov This knowledge is essential for the rational design of more effective drug candidates.

Applications in Materials Science: While the primary focus has been on medicinal chemistry, the photophysical properties of some indazole derivatives suggest potential applications in materials science, such as in the development of fluorescent probes and organic light-emitting diodes (OLEDs). researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-2,5,6,7-tetrahydroindazol-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c1-5-8-6(10-9-5)3-2-4-7(8)11/h2-4H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VROXGINCMQLXRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=NN1)CCCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50979656 | |

| Record name | 3-Methyl-2,5,6,7-tetrahydro-4H-indazol-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50979656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63446-38-8 | |

| Record name | 3-Methyl-2,5,6,7-tetrahydro-4H-indazol-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50979656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structural Elucidation, Spectroscopic Analysis, and Computational Studies of 3 Methyl 6,7 Dihydro 1h Indazol 4 5h One and Analogues

Advanced Spectroscopic Characterization

Spectroscopic analysis is fundamental to the structural confirmation of 3-methyl-6,7-dihydro-1H-indazol-4(5H)-one. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy offer complementary information regarding the molecule's atomic framework, mass, and functional groups.

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of indazole derivatives in solution. The analysis of ¹H and ¹³C NMR spectra, in conjunction with computational studies, provides detailed insights into the compound's tautomeric preferences and electronic environment.

¹H and ¹³C NMR: While specific experimental spectra for this compound are not widely published, computational studies have been performed on its tautomer, 3-methyl-1,5,6,7-tetrahydro-4H-indazol-4-one. nih.govresearchgate.net Density Functional Theory (DFT) calculations at the B3LYP/6-31G** level predict the relative stability of its tautomeric forms. nih.govresearchgate.net For the 2H-tautomer of the analogue 3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one, experimental ¹³C NMR data in DMSO-d₆ shows characteristic signals for the pyrazole (B372694) and cyclohexenone rings. nih.govresearchgate.net

The ¹H NMR spectrum is expected to show signals for the methyl group protons, typically as a singlet, and multiplets corresponding to the three methylene (B1212753) groups (-CH₂-) in the cyclohexenone ring. The N-H proton of the pyrazole ring would appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration.

For the parent compound, 3-methyl-1,5,6,7-tetrahydro-4H-indazol-4-one, theoretical calculations provide predicted chemical shifts that help in assigning the carbon signals. The carbonyl carbon (C4) is expected to be the most downfield signal, followed by the carbons of the pyrazole ring (C3, C3a, C7a). The aliphatic carbons (C5, C6, C7) of the six-membered ring would appear at higher field.

Interactive Data Table: Experimental ¹³C NMR Chemical Shifts (δ, ppm) for Analogues in DMSO-d₆ nih.govresearchgate.net

| Carbon Atom | 3,6,6-Trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one (2H-tautomer) | 3,6,6-Trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one (1H-tautomer) |

| C3 | 149.2 | 141.0 |

| C3a | 116.8 | 120.5 |

| C4 | 193.8 | 193.8 |

| C5 | 53.0 | 53.0 |

| C6 | 35.8 | 35.8 |

| C7 | 37.1 | 37.1 |

| C7a | 152.0 | 154.5 |

| 3-CH₃ | 12.3 | 10.3 |

| 6-CH₃ | 28.1 | 28.1 |

Note: Data corresponds to compound 4 in the cited literature, which exists as a mixture of tautomers in solution. nih.govresearchgate.net

¹⁴N and ¹⁵N NMR: Nitrogen NMR can be a valuable tool for distinguishing between the 1H and 2H tautomers of indazole derivatives. jmchemsci.com The chemical shifts of the nitrogen atoms are highly sensitive to their chemical environment. For indazoles, the N1 and N2 atoms exhibit distinct chemical shifts, allowing for unambiguous assignment of the tautomeric form. While specific ¹⁴N or ¹⁵N data for the title compound is unavailable, studies on related fluorinated 3-methyl-1H-indazoles provide reference points for expected chemical shift ranges. researchgate.net

2D NMR and DEPT: For complex analogues, two-dimensional NMR techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable for assigning proton and carbon signals definitively. nih.gov DEPT (Distortionless Enhancement by Polarization Transfer) experiments would be used to differentiate between CH, CH₂, and CH₃ groups, confirming the assignments of the methyl and methylene carbons in the structure.

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. For this compound (C₈H₁₀N₂O), the expected monoisotopic mass is approximately 150.0793 g/mol .

High-Resolution Mass Spectrometry (HRMS) would confirm the elemental formula with high accuracy. The fragmentation pattern in Electron Ionization (EI) mass spectrometry would be expected to show a prominent molecular ion peak (M⁺). Characteristic fragmentation pathways for this structure would likely involve the loss of carbon monoxide (CO, 28 Da) from the ketone group and subsequent cleavage of the cyclohexene (B86901) ring through a retro-Diels-Alder reaction. The stability of the pyrazole ring would likely lead to fragments containing this core structure. Studies on similarly complex indazole derivatives have utilized HRMS to confirm product formation. jmchemsci.com

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. For this compound, the IR spectrum is expected to display several characteristic absorption bands.

Interactive Data Table: Predicted IR Absorption Bands

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| N-H (pyrazole) | Stretching | 3100-3300 (broad) |

| C-H (aliphatic) | Stretching | 2850-3000 |

| C=O (α,β-unsaturated ketone) | Stretching | 1650-1685 |

| C=N (pyrazole) | Stretching | 1590-1650 |

| C-N (pyrazole) | Stretching | 1300-1350 |

The C=O stretching frequency is a key diagnostic peak and its position indicates the presence of conjugation with the pyrazole ring. The broad N-H stretching band confirms the presence of the indazole N-H group, which is likely involved in intermolecular hydrogen bonding in the solid state. Spectroscopic data from substituted tetrahydro-1H-indazole derivatives show characteristic carbonyl (C=O) stretching signals around 1693 cm⁻¹ and N-H/O-H signals above 3200 cm⁻¹. jmchemsci.com

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography provides precise information on the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions that define the crystal lattice.

While a crystal structure for this compound itself has not been reported, the structure of the analogue 1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-one has been determined by single-crystal X-ray diffraction. nih.gov This analysis provides a valuable model for understanding the solid-state conformation of the tetrahydro-indazol-4-one core.

In the structure of 1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-one, the molecule is highly twisted, with a significant dihedral angle between the indazolone core and the pendant phenyl ring. nih.gov The six-membered ring of the indazolone system typically adopts a conformation that minimizes steric strain, such as a distorted half-chair or sofa conformation.

The crystal packing of indazolone derivatives is governed by a network of intermolecular interactions. In structures containing an N-H group, hydrogen bonding is a dominant structure-directing force. For N-unsubstituted 6,7-dihydro-1H-indazol-4(5H)-one derivatives, strong N−H···O=C hydrogen bonds are expected, where the pyrazole N-H of one molecule donates a hydrogen bond to the carbonyl oxygen of a neighboring molecule. This typically leads to the formation of infinite chains or dimeric motifs in the crystal lattice.

Tautomeric Equilibrium and Structural Isomerism

The structural versatility of indazolone systems is significantly influenced by tautomerism, a phenomenon involving the migration of a proton. This leads to the existence of distinct structural isomers that can coexist in equilibrium.

Investigation of 1H- and 2H-Tautomerism in Indazolone Systems

Indazole and its derivatives can exist in two primary tautomeric forms: the 1H- and 2H-tautomers, which differ in the position of the hydrogen atom on the pyrazole ring nitrogen. researchgate.netresearchgate.net Generally, for the parent indazole system, the 1H-tautomer (benzenoid form) is thermodynamically more stable than the 2H-tautomer (quinoid form). researchgate.net However, the substitution pattern on the indazole core can significantly influence the relative stability and the position of the tautomeric equilibrium.

In the specific case of this compound and its analogues, the tautomeric equilibrium is more complex. Computational studies have been performed on a series of 1,5,6,7-tetrahydro-4H-indazol-4-ones, including the 3-methyl derivative, to determine the most stable tautomeric form. nih.govnih.gov These studies considered three potential tautomers: the 1H, 2H, and an OH form where the keto group is enolized. The calculations consistently showed that the enol (OH) form is energetically unfavorable. nih.gov

The relative stability of the 1H and 2H tautomers for 3-methyl-1,5,6,7-tetrahydro-4H-indazol-4-one is subtle and depends on the computational method used.

Ab initio Hartree-Fock (HF) calculations (with 6-31G* and 6-31G** basis sets) predicted that the 2H-tautomer is more stable than the 1H-tautomer. nih.gov

Density Functional Theory (DFT) calculations at the B3LYP/6-31G** level, however, indicated a reversal in stability, with the 1H-tautomer being slightly more stable than the 2H form. researchgate.net

The energy differences between the 1H and 2H forms calculated by both methods are very small, typically in the range of 1-2 kJ mol⁻¹, suggesting that both tautomers can coexist in equilibrium. nih.govresearchgate.net This delicate energy balance highlights the sensitivity of the tautomeric preference to electronic and steric effects introduced by substituents on the indazolone ring.

Spectroscopic Differentiation of Tautomeric Forms

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are crucial for identifying and distinguishing between the 1H and 2H tautomers of indazolones in solution. The chemical environment of the nuclei differs significantly between the two forms, leading to distinct NMR spectra.

Key differentiating features in ¹H and ¹³C NMR spectra include:

N-H Proton Chemical Shift: The chemical shift of the N-H proton is a primary indicator. Its position can vary depending on the nitrogen atom it is attached to (N1 or N2) and its involvement in hydrogen bonding.

Carbon Chemical Shifts: The ¹³C chemical shifts of the carbon atoms within the pyrazole ring (especially C3) and the adjacent carbons are sensitive to the location of the N-H proton.

Coupling Constants: Spin-spin coupling constants between the N-H proton and adjacent carbon or hydrogen atoms can provide definitive structural evidence.

The solvent can also play a critical role in shifting the tautomeric equilibrium. For some indazole derivatives, polar solvents like DMSO-d₆ tend to favor the 1H tautomer, whereas less polar solvents such as CDCl₃ can stabilize the 2H tautomer, often through the formation of specific intramolecular hydrogen bonds. nih.gov The characterization of newly synthesized indazole derivatives, therefore, relies on a complete assignment of their NMR spectra in both solution and solid states to unequivocally determine the predominant tautomeric form. researchgate.net

Computational Chemistry for Molecular Structure and Interactions

Computational methods are powerful tools for elucidating the molecular properties of this compound and its analogues, providing insights that complement experimental data.

Density Functional Theory (DFT) Calculations for Geometrical Optimization and Electronic Structure

Density Functional Theory (DFT) is a widely used computational method to investigate the structural and electronic properties of molecules. For indazolone systems, DFT calculations, often using the B3LYP functional with a 6-31G** basis set, have been employed to optimize molecular geometries and determine the relative energies of different tautomers. nih.govnih.govnih.gov

In the study of 3-methyl-1,5,6,7-tetrahydro-4H-indazol-4-one, DFT calculations were crucial for establishing the relative stabilities of the 1H and 2H tautomers, as mentioned previously. researchgate.net Beyond geometry and energy, these calculations provide a wealth of information about the electronic structure:

HOMO-LUMO Energy Gap: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated to understand the molecule's chemical reactivity and kinetic stability. A larger HOMO-LUMO gap suggests higher stability. nih.gov

Molecular Electrostatic Potential (MEP): MEP maps are generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. nih.gov This is valuable for understanding how the molecule might interact with biological receptors.

NMR Chemical Shifts: Theoretical NMR chemical shifts can be calculated using methods like the Gauge-Invariant Atomic Orbital (GIAO) approach. nih.govnih.gov Comparing these calculated shifts with experimental data helps to confirm structural assignments and identify the correct tautomer. researchgate.net

The table below summarizes the relative energies of the 1H and 2H tautomers of 3-methyl-1,5,6,7-tetrahydro-4H-indazol-4-one as calculated by DFT.

| Tautomer | Relative Energy (kJ mol⁻¹) | Relative Energy + ZPE (kJ mol⁻¹) |

|---|---|---|

| 1H | 0.0 | 0.0 |

| 2H | 3.81 | 3.64 |

ZPE: Zero-Point Energy correction.

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein target. This method is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action. Numerous studies have employed molecular docking to investigate the therapeutic potential of indazole and indazolone analogues. jocpr.com

These simulations provide key insights into:

Binding Affinity: The docking score, expressed in kcal/mol, estimates the binding energy between the ligand and the target protein. A more negative score generally indicates a stronger, more favorable interaction. researchgate.net

Binding Pose: Docking predicts the three-dimensional conformation of the ligand within the active site of the protein.

Key Interactions: The analysis reveals specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and amino acid residues in the active site. nih.gov

For example, docking studies on various indazole derivatives have identified key interactions with residues like Arg115 and Met374 in the aromatase enzyme, a target for breast cancer therapy. In other studies, indazole analogues have shown strong binding to dehydrosqualene synthase and VEGFR2 kinase, highlighting their potential as anticancer agents. researchgate.netnih.gov

The table below presents results from a molecular docking study of indazole analogues against the aromatase enzyme.

| Compound | Binding Energy (kcal/mol) | Interacting Residues |

|---|---|---|

| Analogue 5f | -8.0 | Arg115 |

| Analogue 5g | -7.7 | Arg115, Thr310, Leu372, Leu477 |

| Analogue 5n | -7.7 | Arg115, Thr310, Leu372, Leu477 |

Hirshfeld Surface Analysis for Understanding Intermolecular Forces

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govscilit.com By partitioning the crystal space into regions where the electron distribution of a pro-molecule dominates over the pro-crystal, this method provides a graphical representation of how molecules interact with their neighbors. najah.edu

The analysis generates:

d_norm surfaces: These three-dimensional maps highlight intermolecular contacts. Red spots on the surface indicate contacts shorter than the van der Waals radii, representing strong interactions like hydrogen bonds, while blue regions represent longer contacts. nih.govnih.gov

For indazole analogues, Hirshfeld analysis has been used to detail the contributions of various non-covalent interactions. nih.gov This includes quantifying the percentage of contacts such as O···H, N···H, C···H, and H···H, which are crucial for the stability of the crystal structure. scilit.com Understanding these forces is essential for crystal engineering and predicting the solid-state properties of a compound. ias.ac.in

The table below shows the percentage contributions of the most significant intermolecular contacts for an indazole analogue, derived from Hirshfeld surface analysis.

| Interaction Type | Contribution (%) |

|---|---|

| H···H | 36.3 |

| O···H / H···O | 23.4 |

| C···H / H···C | 13.4 |

| N···H / H···N | 11.4 |

Biological Activity and Mechanistic Investigations of 3 Methyl 6,7 Dihydro 1h Indazol 4 5h One Derivatives

Broad-Spectrum Pharmacological Potential of Indazolone Scaffolds

The indazole ring system, a bicyclic structure composed of fused benzene (B151609) and pyrazole (B372694) rings, is recognized as a "privileged scaffold" in medicinal chemistry. nih.govrsc.org This core structure is present in numerous compounds with a wide array of biological activities and is a key component in various commercially available drugs. nih.govresearchgate.net Indazole-containing derivatives have garnered significant attention from researchers due to their extensive therapeutic potential. nih.govnih.gov

The versatility of the indazolone scaffold allows for diverse chemical modifications, leading to derivatives with a broad spectrum of pharmacological properties. nih.govresearchgate.net These activities include, but are not limited to, anti-inflammatory, antimicrobial (antibacterial and antifungal), anticancer, and anti-HIV effects. nih.govresearchgate.netnih.gov The unique chemical properties and tautomeric forms of indazole make it a flexible and valuable building block for the synthesis of new pharmaceutical agents. researchgate.net Consequently, the indazole nucleus is a subject of continuous research in the quest for novel and more effective therapeutic compounds for a variety of diseases. rsc.orgnih.gov

In Vitro Biological Activity Screening and Evaluation

Derivatives of 3-methyl-6,7-dihydro-1H-indazol-4(5H)-one and related indazolone structures have been subjected to extensive in vitro screening to determine their potential as therapeutic agents. These investigations have confirmed a range of biological activities, which are detailed in the following subsections.

Indazole derivatives have demonstrated notable efficacy against various microbial pathogens, including bacteria and fungi. nih.govresearchgate.net For instance, a study on novel multi-substituted 4,5,6,7-tetrahydro-1H-indazole derivatives revealed significant antibacterial activity. jmchemsci.com Several synthesized compounds showed high efficacy against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, as well as the Gram-negative bacterium Escherichia coli. jmchemsci.com Similarly, other research into 6-bromo-1H-indazole analogues linked to 1,2,3-triazoles has also reported potent antimicrobial effects against both Gram-positive and Gram-negative bacteria and fungi. researchgate.net The mechanism of action is thought to involve the inhibition of essential bacterial enzymes responsible for processes like cell wall synthesis or DNA replication. researchgate.net

Some indazole-based compounds have also shown promising antiprotozoal activity, in some cases exceeding that of the standard drug metronidazole. pnrjournal.com

Table 1: Antibacterial Activity of Selected Indazole Derivatives This is an interactive data table. You can sort and filter the data as needed.

| Compound ID | Target Organism | Activity/Measurement | Source |

|---|---|---|---|

| Derivative 5A | Staphylococcus aureus | High Antibacterial Activity | jmchemsci.com |

| Derivative 5D | Bacillus subtilis | High Antibacterial Activity | jmchemsci.com |

| Derivative 5F | Escherichia coli | High Antibacterial Activity | jmchemsci.com |

| Benzo[g]indazole 5 | Various microbes | Inhibitory Effects | niif.hu |

| Benzo[g]indazole 6b | Various microbes | Inhibitory Effects | niif.hu |

| Triazole Analogue 8d | S. aureus, B. subtilis | Moderate to Good Activity | researchgate.net |

A significant area of investigation for indazolone derivatives is their potential as anti-inflammatory agents. researchgate.net The primary mechanism for this activity is often the inhibition of cyclooxygenase (COX) enzymes, which are central to the biosynthesis of inflammatory prostaglandins. semanticscholar.orgnih.gov Of particular interest is the selective inhibition of COX-2 over COX-1, as this can reduce the gastrointestinal side effects commonly associated with non-selective nonsteroidal anti-inflammatory drugs (NSAIDs). nih.gov

Studies have shown that various heterocyclic compounds, including those with structures analogous to indazoles, can be potent and selective COX-2 inhibitors. researchgate.net For example, a series of newly synthesized isoxazole (B147169) derivatives demonstrated significant selectivity for the COX-2 enzyme over COX-1, with some compounds showing high potency. nih.gov Molecular docking studies often reveal that specific structural features, such as methylsulfonyl moieties, contribute to this selective inhibition. researchgate.net The development of indazolone-based selective COX-2 inhibitors remains a promising strategy for creating safer anti-inflammatory drugs. aalto.fi

Table 2: COX-2 Inhibition by Selected Heterocyclic Compounds This is an interactive data table. You can sort and filter the data as needed.

| Compound ID | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Index (SI) | Source |

|---|---|---|---|---|

| Indolizine 5a | 5.84 | - | - | nih.gov |

| Isoxazole C6 | 0.55 | >50 | 113.19 | nih.gov |

| Isoxazole C5 | 0.85 | >50 | 70.68 | nih.gov |

| Oxadiazole 6e | 0.48 | 63.76 | 132.83 | researchgate.net |

The indazole scaffold is a key component in several modern anticancer drugs, and its derivatives are actively being investigated for their antiproliferative properties against various cancer cell lines. nih.govnih.gov Research has demonstrated that certain indazole derivatives exhibit potent inhibitory activity against human hepatoma (HepG2) and breast cancer (MCF-7) cell lines. nih.govjksus.org

In one study, a series of 1H-indazole-3-amine derivatives were evaluated, with results showing that the antitumor activity against HepG2 cells was generally superior to that against other tested cancer cells. nih.gov Another investigation of indazole derivatives revealed a compound (2f) with potent antiproliferative activity against both HepG2 and MCF-7 cells, with IC50 values of 0.80 µM and 0.34 µM, respectively. nih.gov The mechanisms of action can be diverse, including the induction of apoptosis (programmed cell death) and interference with key cellular pathways involved in cancer progression. nih.govekb.eg

Table 3: Antiproliferative Activity of Indazole Derivatives against HepG2 and MCF-7 Cell Lines This is an interactive data table. You can sort and filter the data as needed.

| Compound ID | Cell Line | IC50 (µM) | Source |

|---|---|---|---|

| Derivative 2a | MCF-7 | 1.15 | nih.gov |

| Derivative 2f | HepG2 | 0.80 | nih.gov |

| Derivative 2f | MCF-7 | 0.34 | nih.gov |

| Compound 6o | HepG2 | 19.5 | nih.govresearchgate.net |

| Benzimidazole se-182 | HepG2 | 15.58 | jksus.org |

Certain indazole derivatives have been synthesized and evaluated for their potential as antioxidant agents. researchgate.net Antioxidants are crucial for mitigating the cellular damage caused by oxidative stress from free radicals. Standard in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, are commonly used to screen for this activity.

Research has shown that newly synthesized indazole derivatives can exhibit significant DPPH radical scavenging capacity. researchgate.net In one study, all tested indazole derivatives displayed noticeable antioxidant effects when compared to standard control substances. researchgate.net This suggests that the indazolone scaffold can be a promising base for developing compounds capable of combating oxidative stress, which is implicated in numerous chronic diseases.

Table 4: Antioxidant Activity of Selected Pyrazole and Triazolone Derivatives This is an interactive data table. You can sort and filter the data as needed.

| Compound ID | Assay | IC50 (µM) | Source |

|---|---|---|---|

| Thienyl-pyrazole 5g | DPPH Radical Scavenging | 0.245 | nih.gov |

| Thienyl-pyrazole 5h | DPPH Radical Scavenging | 0.284 | nih.gov |

| Thienyl-pyrazole 5g | Hydroxyl Radical Scavenging | 0.905 | nih.gov |

| Thienyl-pyrazole 5h | Hydroxyl Radical Scavenging | 0.892 | nih.gov |

Beyond the activities previously described, the indazolone scaffold has been explored for a range of other pharmacological effects. Notably, derivatives have shown significant analgesic (pain-relieving) and antipyretic (fever-reducing) properties in preclinical models. nih.govresearchgate.net

One study evaluated a novel indazolone derivative and found that it effectively reduced responses to both chemical and thermal pain stimuli in a dose-dependent manner. nih.gov The same compound also produced significant anti-inflammatory and antipyretic effects. nih.gov Further investigation into the mechanism suggested the involvement of the opioidergic system in its analgesic action. nih.gov These findings highlight the potential of indazolone derivatives in the management of pain, fever, and inflammation. researchgate.net While activities such as antihyperglycemic and atypical antipsychotic potential are also associated with some nitrogen-containing heterocyclic compounds, specific research on this compound derivatives in these areas is less documented in the reviewed literature.

Mechanistic Pathways of Biological Action

The diverse biological activities exhibited by derivatives of this compound stem from their ability to interact with a variety of enzymes and receptors. These interactions trigger specific mechanistic pathways, leading to effects ranging from antibacterial to anticancer and antihypertensive activities.

Research has identified several key molecular targets for this class of compounds.

DNA Gyrase B Inhibition: The indazole scaffold is a recognized pharmacophore for targeting bacterial DNA gyrase, an essential enzyme for bacterial survival. mdpi.com Certain multi-substituted 4,5,6,7-tetrahydro-1H-indazole derivatives have been synthesized and evaluated for their antibacterial properties. These compounds function by inhibiting the ATPase activity of the GyrB subunit, which is crucial for the DNA supercoiling process, ultimately leading to bacterial death. nih.govjmchemsci.comnih.gov

CDK2/cyclin Complexes: The 3,6,6-trimethyl-1-phenyl-6,7-dihydro-1H-indazol-4(5H)-one scaffold has been identified as a promising starting point for the development of inhibitors targeting cyclin-dependent kinase 2 (CDK2). nih.gov CDK2, when complexed with cyclins like cyclin A and cyclin E, plays a crucial role in cell cycle progression. nih.govnih.gov Tetrahydroindazole (B12648868) derivatives have been shown to be ATP-competitive inhibitors of the CDK2/cyclin A complex. nih.gov

Opioidergic Mechanisms: Certain derivatives of 1-phenyl-3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one have been identified as novel agonists for opioid receptors, specifically the mu (µ) and kappa (κ) opioid receptors. nih.gov Agonism at these receptors is a well-established mechanism for producing analgesia. painphysicianjournal.com

TRPV1 Receptors: The Transient Receptor Potential Vanilloid 1 (TRPV1) is an ion channel involved in pain sensation. mdpi.com While research on direct modulation by this compound derivatives is limited, the broader indazole class has been explored for TRPV1 modulation. The mechanism involves either agonizing the receptor to induce desensitization or antagonizing it to block activation by noxious stimuli. mdpi.comfrontiersin.org

Angiotensin II Receptors: Indazole derivatives have been developed as potent antagonists of the Angiotensin II Type 1 (AT1) receptor. nih.govresearchgate.net The AT1 receptor is a key component of the Renin-Angiotensin-Aldosterone System (RAAS), and its blockade by antagonists leads to vasodilation and a reduction in blood pressure. youtube.com

Understanding the interaction between these indazole derivatives and their biological targets at a molecular level is crucial for rational drug design. Computational modeling and biophysical techniques have provided insights into these binding modes.

DNA Gyrase B: Molecular docking studies of tetrahydro-1H-indazole derivatives with the DNA gyrase enzyme (PDB: 1KZN) have revealed key binding interactions. For instance, the indazole N-H group can form a hydrogen bond with the amino acid residue ASP-73 in the active site. jmchemsci.com Additionally, substituents on the indazole core, such as methoxy (B1213986) groups, can form hydrogen bonds with other residues like ASN-46, contributing to the binding affinity. jmchemsci.com These interactions occur within the ATP binding pocket on the GyrB subunit. nih.gov

CDK2/cyclin Complexes: For tetrahydroindazole inhibitors of CDK2, kinetic analysis has shown them to be ATP-competitive, indicating they bind within the ATP-binding pocket of the kinase. nih.gov Computational analysis has been used to predict potential binding sites at the interface between CDK2 and its cyclin partner, suggesting that some inhibitors may favor binding to the complex rather than to the free CDK2 enzyme. nih.govresearchgate.net This interaction prevents the phosphorylation of substrate proteins, thereby halting cell cycle progression. mdpi.com

Achieving selectivity for the intended target over other related proteins is a critical aspect of drug development to minimize off-target effects.

CDK Inhibitors: While many kinase inhibitors targeting the ATP-binding site suffer from a lack of selectivity, research into tetrahydroindazole derivatives has aimed to improve this. nih.govresearchgate.net Studies have evaluated the inhibitory activity of these compounds against a panel of different CDK/cyclin complexes (e.g., CDK2/cyclin A1, E, and O) to determine their selectivity profile. nih.govnih.gov

Anticancer Agents: In the context of cancer, cellular specificity is paramount. Certain 1H-indazole-3-amine derivatives have demonstrated promising selectivity, showing potent inhibitory effects against cancer cell lines (like the K562 chronic myeloid leukemia line) while being significantly less active against normal cells (like HEK-293). researchgate.net This selective cytotoxicity is a desirable trait for potential anticancer agents. rsc.org

Structure-Activity Relationship (SAR) Studies and Pharmacophore Development

Systematic modification of the this compound scaffold has allowed researchers to establish clear structure-activity relationships (SAR), guiding the development of more potent and selective compounds. nih.govmdpi.com

The biological activity of these derivatives is highly dependent on the nature and position of substituents on the tetrahydroindazole core.

CDK2 Inhibition: For the 3,6,6-trimethyl-1-phenyl-6,7-dihydro-1H-indazol-4(5H)-one series of CDK2 inhibitors, modifications at various positions have been explored. nih.gov

C7 Position: Introducing chloro- or azido- groups at the C7 position resulted in activities similar to the parent bromo-compound. nih.gov

N1 Position: The substituent at the N1 position is critical. Replacing the phenyl group with a pyridin-2-yl group was part of the initial hit identification. Further modifications to this aryl ring, such as adding substituents or replacing it with other heterocycles, significantly impact potency and selectivity. nih.govnih.gov

Table 1: SAR of C7-Modified Tetrahydroindazole Derivatives on CDK2/cyclin A Inhibition

| Compound | C7-Substituent | Ki (µM) |

|---|---|---|

| 3 | -Br | 2.3 |

| 7 | -Cl | 2.1 |

| 10 | -N3 | 2.5 |

| 6 | -OH | >100 |

| 5 | -OCH3 | >100 |

Data sourced from reference nih.gov.

Angiotensin II Receptor Antagonism: In the development of indazole-based AT1 receptor antagonists, moving from an indole (B1671886) core to an indazole core was a key step in regaining potent antagonist activity that had been lost. The specific substitution pattern on the indazole ring and the nature of the linked biphenyl (B1667301) tetrazole moiety (a common feature in "sartan" drugs) are crucial for high-affinity binding. nih.govresearchgate.net

While comprehensive stereochemical studies on this specific scaffold are not extensively detailed in the provided context, the principles of stereochemistry are fundamental in medicinal chemistry. The introduction of chiral centers, for example, through substitution on the tetrahydro- portion of the ring system, can lead to stereoisomers (enantiomers or diastereomers) with markedly different biological activities. This is because biological targets like enzymes and receptors are themselves chiral, leading to stereospecific interactions. For instance, in the development of other indazole-containing compounds, such as CGRP receptor antagonists, specific stereoisomers (e.g., the R-configuration at a particular center) have been shown to be significantly more potent. nih.gov Similarly, the synthesis of indazoles with a C3-quaternary chiral center has been pursued to create enantiomerically pure compounds for biological evaluation. pnrjournal.com

Rational Design Principles for Novel Indazolone-Based Biologically Active Agents

The quest for novel and effective therapeutic agents has led researchers to explore various chemical scaffolds, with the indazolone core emerging as a promising starting point. The rational design of derivatives of this compound is a multifaceted process that leverages computational and experimental techniques to guide the synthesis of compounds with enhanced potency, selectivity, and pharmacokinetic profiles.

A significant focus in the rational design of indazolone derivatives has been the development of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The indazole scaffold has proven to be a versatile framework for developing ATP-competitive kinase inhibitors, which bind to the ATP-binding pocket of the enzyme and block its activity.

Structure-Based Drug Design (SBDD) has been instrumental in this endeavor. By utilizing the three-dimensional structural information of the target kinase, obtained through techniques like X-ray crystallography, medicinal chemists can design indazolone derivatives that fit snugly into the active site. This approach allows for the strategic placement of functional groups to form key interactions, such as hydrogen bonds and hydrophobic interactions, with specific amino acid residues in the binding pocket, thereby enhancing the affinity and selectivity of the inhibitor.

Fragment-Based Drug Discovery (FBDD) offers an alternative and complementary approach. This method involves screening libraries of small, low-molecular-weight compounds ("fragments") to identify those that bind weakly to the target. These initial hits can then be grown or linked together, often guided by structural information, to generate more potent lead compounds. The this compound scaffold itself can be considered a key fragment that can be elaborated upon to develop more complex and potent inhibitors. For instance, fragment-based strategies have been successfully employed to identify novel inhibitors of kinases like PDK1 by linking fragments that interact with key hinge residues in the ATP binding site. nih.gov

Scaffold Hopping is another powerful strategy used to generate novel intellectual property and to improve the properties of existing lead compounds. This technique involves replacing the central core of a known active molecule with a different, isosteric scaffold while retaining the key pharmacophoric elements responsible for biological activity. For example, researchers have successfully "hopped" from other heterocyclic scaffolds to the indazole core to develop inhibitors of various kinases. This approach can lead to compounds with improved physicochemical properties, such as solubility and metabolic stability, which are crucial for drug development.

The modification of the this compound scaffold at various positions has been systematically explored to establish Structure-Activity Relationships (SAR) . These studies are crucial for understanding how different chemical substitutions influence the biological activity of the compounds. For example, substitutions on the phenyl ring of a phenyl-indazole core can significantly impact the inhibitory potency against a target kinase.

A hypothetical SAR study for this compound derivatives targeting a specific kinase could involve modifications at several key positions:

N1-position of the indazole ring: Introduction of various substituents at this position can modulate the compound's interaction with the solvent-exposed region of the kinase binding site.

C3-methyl group: Replacement of the methyl group with other functionalities can explore additional binding interactions within the active site.

The following interactive table illustrates a hypothetical SAR for a series of this compound derivatives as kinase inhibitors, showcasing how different substitutions might affect their inhibitory activity.

| Compound ID | R1 (at N1) | R2 (at C3) | R3 (on cyclohexanone) | Kinase IC50 (nM) |

| 1 | H | CH3 | H | 500 |

| 2 | Methyl | CH3 | H | 250 |

| 3 | Ethyl | CH3 | H | 150 |

| 4 | Phenyl | CH3 | H | 80 |

| 5 | H | Ethyl | H | 600 |

| 6 | H | Phenyl | H | 120 |

| 7 | H | CH3 | 6-Methyl | 450 |

| 8 | H | CH3 | 6,6-Dimethyl | 700 |

This table is a hypothetical representation to illustrate SAR principles and does not reflect actual experimental data.

Future Perspectives and Academic Research Opportunities for 3 Methyl 6,7 Dihydro 1h Indazol 4 5h One Research

Innovations in Synthetic Methodology for Sustainable Production

The synthesis of indazole derivatives has been a subject of extensive research, yet opportunities for innovation, particularly in sustainable production, remain abundant. nih.govnih.gov Future efforts for the synthesis of 3-methyl-6,7-dihydro-1H-indazol-4(5H)-one and its derivatives will likely focus on environmentally benign and efficient methodologies.

Key areas for future research include:

Green Catalysis: Exploration of biocatalysts or earth-abundant metal catalysts to replace costly and toxic heavy metals like palladium, which are sometimes used in C-N bond formation reactions. researchgate.net Methodologies using natural, biodegradable catalysts, such as those derived from plant matter, could offer eco-friendly alternatives.

Flow Chemistry: Continuous flow synthesis presents a safer, more scalable, and efficient alternative to traditional batch processing. researchgate.net This approach allows for precise control over reaction parameters, minimizes waste, and can enable the safe handling of potentially hazardous intermediates.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a core principle of green chemistry. Future syntheses will aim for high atom economy by focusing on addition and cycloaddition reactions that minimize the formation of byproducts. organic-chemistry.org

Alternative Solvents: Reducing the reliance on volatile and hazardous organic solvents is crucial. Research into the use of safer alternatives like water, supercritical fluids, or ionic liquids for indazole synthesis will be a significant step towards sustainability.

| Sustainable Synthetic Strategy | Potential Advantage | Research Focus |

| Green Catalysis | Reduced toxicity, cost, and environmental impact. | Development of biocatalysts, earth-abundant metal catalysts. researchgate.net |

| Flow Chemistry | Enhanced safety, scalability, and efficiency; reduced waste. | Optimization of continuous-flow reactors for indazole ring formation. researchgate.net |

| Atom-Economical Reactions | Maximized resource efficiency, minimized waste. | Focus on [3+2] annulation and other cycloaddition strategies. organic-chemistry.org |

| Alternative Solvents | Improved safety profile and reduced environmental pollution. | Application of water, ionic liquids, or deep eutectic solvents. |

Comprehensive Elucidation of Complex Biological Mechanisms

While preliminary studies on related tetrahydro-4H-indazol-4-one scaffolds have identified promising biological activities, such as the inhibition of human neutrophil elastase (HNE), the precise molecular mechanisms remain largely unexplored. nih.gov Future research must delve deeper into the intricate signaling pathways and molecular interactions modulated by this compound derivatives.

Future mechanistic studies should employ:

Omics Technologies: Utilizing proteomics, transcriptomics, and metabolomics to gain an unbiased, system-wide view of the cellular response to compound treatment. This can reveal novel targets and off-target effects.

Advanced Cell Imaging: Using high-resolution microscopy and fluorescently labeled compound analogs to visualize the subcellular localization of the molecule and its interaction with target proteins in real-time.

Biochemical and Biophysical Assays: Conducting detailed enzymatic and binding assays to quantify the affinity and kinetics of the compound's interaction with its biological targets. For instance, if targeting kinases, it would be crucial to understand the mode of inhibition (e.g., Type I, Type II) and the effect on downstream signaling cascades. nih.gov

In Vivo Models: Progressing from cell-based assays to sophisticated animal models of disease (e.g., inflammatory or cancer models) is essential to validate the mechanism of action and understand the compound's physiological effects. researchgate.net

Exploration of Novel Biological Targets and Therapeutic Areas

The indazole scaffold is present in numerous FDA-approved drugs and clinical candidates for a wide array of diseases, including cancer, inflammation, and infectious diseases. nih.govbenthamdirect.compnrjournal.com This versatility suggests that the this compound core could be a valuable template for discovering drugs with novel biological targets.

Promising avenues for exploration include:

Kinase Inhibition: Many indazole-containing drugs target protein kinases. nih.gov Screening derivatives of this compound against a broad panel of kinases could identify potent and selective inhibitors for oncology or inflammatory diseases.

Protease Inhibition: The demonstrated activity of related scaffolds against HNE suggests that other proteases involved in disease, such as matrix metalloproteinases (MMPs) in cancer metastasis or viral proteases in infectious diseases, could be viable targets. nih.govnih.gov

Epigenetic Targets: Exploring the activity of these compounds against enzymes involved in epigenetic regulation (e.g., histone deacetylases, methyltransferases) could open new therapeutic possibilities in cancer and other diseases.

Neglected Tropical Diseases: Indazole derivatives have shown promise against parasites like Leishmania. mdpi.com Screening against a panel of pathogens responsible for neglected tropical diseases could identify new lead compounds.

| Potential Therapeutic Area | Example Biological Target Class | Rationale based on Indazole Scaffold |

| Oncology | Protein Kinases (e.g., FGFR, Aurora) nih.gov | Established success of indazole-based kinase inhibitors (e.g., Pazopanib). nih.gov |

| Inflammatory Diseases | Proteases (e.g., HNE), Cyclooxygenases (COX) nih.govmdpi.com | Known anti-inflammatory properties of indazole compounds like Benzydamine. nih.gov |

| Infectious Diseases | Viral Proteases (e.g., SARS-CoV-2 MPro) nih.gov, DNA Gyrase jmchemsci.com | Broad-spectrum antimicrobial and antiviral activities reported for indazoles. researchgate.net |

| Neurological Disorders | Enzymes related to Alzheimer's disease (e.g., MAO-B) researchgate.net | Indazole is explored as a privileged scaffold for CNS-active drugs. researchgate.net |

Advanced Computational Approaches for Drug Design and Discovery

Computational chemistry is an indispensable tool for accelerating the drug discovery process. For this compound, in silico methods can guide the rational design of new analogs with improved potency, selectivity, and pharmacokinetic properties. researchgate.netijrpas.com

Future computational research will likely involve:

Structure-Based Drug Design (SBDD): If the crystal structure of a biological target is known, molecular docking and molecular dynamics (MD) simulations can be used to predict the binding mode of indazole derivatives and identify key interactions, guiding the design of more potent inhibitors. jmchemsci.com

Ligand-Based Drug Design (LBDD): In the absence of a target structure, pharmacophore modeling and quantitative structure-activity relationship (QSAR) studies can be built upon a series of active compounds to predict the activity of new virtual molecules.

Artificial Intelligence and Machine Learning: AI-driven platforms can screen vast virtual libraries of potential indazole derivatives, predict their biological activities and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, and even generate novel molecular structures with desired characteristics. nih.gov

Quantum Mechanics (QM): QM calculations can provide highly accurate information on the electronic properties of the indazole scaffold, helping to understand tautomeric stability and reactivity, which is crucial for accurate molecular modeling.

Integration with Chemical Biology and Materials Science for Multifunctional Applications

Beyond therapeutics, the unique structural and electronic properties of the this compound scaffold can be leveraged in interdisciplinary fields like chemical biology and materials science.

Opportunities for future research include:

Chemical Probes: The development of functionalized derivatives (e.g., with fluorescent tags, biotin (B1667282) labels, or photo-crosslinkers) can create powerful chemical probes. chemscene.com These tools are essential for target identification and validation, allowing researchers to "pull down" binding partners from cell lysates or visualize the compound's interaction with its target within a cell.

Fluorescent Materials: Indazole derivatives have been successfully incorporated into novel fluorescent materials exhibiting aggregation-induced emission (AIE). rsc.org This opens the possibility of using derivatives of this compound in the development of advanced sensors, bio-imaging agents, and organic light-emitting diodes (OLEDs). researchgate.net

Functional Polymers: The rigid, heterocyclic nature of the indazole ring makes it an attractive building block for creating functional polymers. Incorporation into a polymer backbone could impart specific properties such as thermal stability, conductivity, or tailored biological interactions for applications in biomaterials or electronics. researchgate.net

Q & A

Q. What are the primary synthetic routes for 3-methyl-6,7-dihydro-1H-indazol-4(5H)-one, and how can reaction conditions be optimized for yield?

The synthesis of this compound typically involves cyclization of hydrazine derivatives with ketones or amidines. For example, a base-promoted approach under transition-metal-free conditions can yield spiro-fused analogs by reacting amidines with ketones at elevated temperatures (e.g., 80–100°C) in polar aprotic solvents like DMF or DMSO . Optimization may include adjusting stoichiometry (e.g., 1:1.1 molar ratio of amidine to ketone), using catalytic bases (e.g., K₂CO₃), and controlling reaction time (3–5 hours) to minimize side products. Characterization via ¹H/¹³C NMR and IR spectroscopy is critical for confirming regioselectivity and purity .

Q. How can researchers validate the structural identity of this compound derivatives?

Key analytical methods include:

- ¹H NMR : Peaks for methyl groups (δ 1.96–2.08 ppm) and carbonyl resonances (δ ~192 ppm) .

- IR Spectroscopy : Stretching vibrations for C=O (~1647 cm⁻¹) and N-H (~3186 cm⁻¹) .

- Mass Spectrometry : Exact mass determination (e.g., 226.1065854 Da for C₁₂H₁₄N₂O) to confirm molecular formula .

- Elemental Analysis : Validate C, H, N content (e.g., C: 61.75%, H: 5.92%, N: 20.58%) .

Advanced Research Questions

Q. How does the substitution pattern on the indazolone core influence binding affinity to neurological targets like 5-HT₂A and D₂ receptors?

Studies on structurally related 6-aminomethyl-6,7-dihydro-1H-indazol-4(5H)-ones reveal that substituents at the 3-position (e.g., methyl groups) enhance selectivity for 5-HT₂A over D₂ receptors. For example, a methyl group at C3 increases the Meltzer’s ratio (5-HT₂A/D₂ binding) by 2.5-fold compared to unsubstituted analogs. Computational docking studies suggest steric and electronic effects modulate receptor interactions .

Q. What strategies resolve contradictions in biological activity data for indazolone derivatives across different assays?

Discrepancies often arise from assay conditions (e.g., cell type, incubation time) or compound stability. For instance, anti-tumor activity of 1-(2-fluorophenyl)-6,7-dihydro-1H-indazol-4(5H)-one varies between in vitro (IC₅₀ = 1.2 µM in HeLa cells) and in vivo models due to metabolic degradation. Mitigation strategies include:

Q. How can regioselectivity challenges in indazolone functionalization be addressed for SAR studies?

Regioselective functionalization at the 6-position is achievable via N-tosylhydrazone intermediates. For example, reacting N-tosylhydrazones with acrylates under Pd catalysis yields 6-ester derivatives with >90% regioselectivity. Solvent choice (e.g., THF vs. DCE) and temperature (60–80°C) are critical for minimizing 5-substituted byproducts .

Methodological Considerations

Q. What in silico tools are recommended for predicting the pharmacokinetic properties of indazolone derivatives?

- ADMET Prediction : Use SwissADME or ADMETLab to assess solubility (LogS), permeability (Caco-2), and cytochrome P450 interactions .

- Docking Studies : AutoDock Vina or Schrödinger Suite for mapping interactions with targets like dihydroorotate dehydrogenase (DHODH) .

Q. How should researchers design experiments to evaluate anti-tumor mechanisms of indazolone derivatives?

- In Vitro : Screen against cancer cell lines (e.g., MCF-7, A549) using MTT assays with brequinar (DHODH inhibitor) as a positive control .

- In Vivo : Use xenograft models (e.g., BALB/c mice) with dose optimization based on pharmacokinetic data (e.g., t₁/₂ = 4.2 hours for 3-methyl derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.